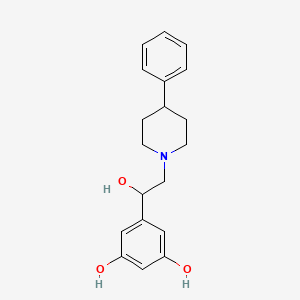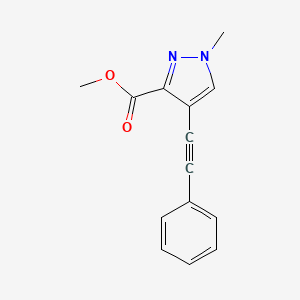
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a carboxylic acid group at position 3, a methyl group at position 1, and a phenylethynyl group at position 4, with the carboxylic acid group esterified with a methyl group.
Métodos De Preparación
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the phenylethynyl group: This step involves the Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Esterification: The carboxylic acid group at position 3 is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenylethynyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar compounds to 1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester include:
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenyl)-, methyl ester: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(ethynyl)-, methyl ester: Lacks the phenyl group, which may affect its stability and interaction with molecular targets.
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, ethyl ester: Has an ethyl ester instead of a methyl ester, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
79229-73-5 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
methyl 1-methyl-4-(2-phenylethynyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H12N2O2/c1-16-10-12(13(15-16)14(17)18-2)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3 |
Clave InChI |
UVDLLVFNDYMFHT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(=O)OC)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14436500.png)
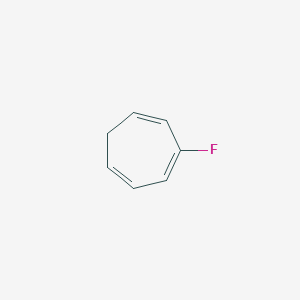
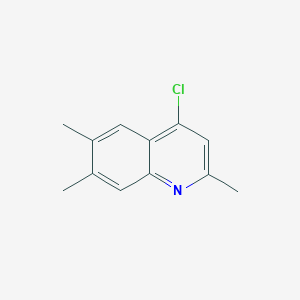
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
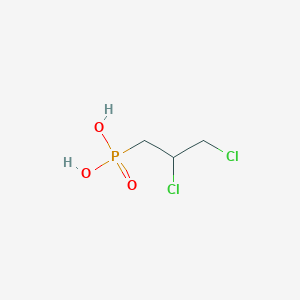
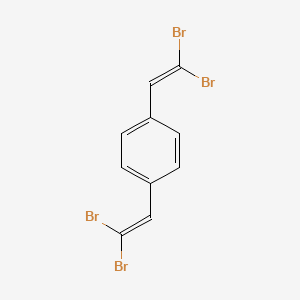
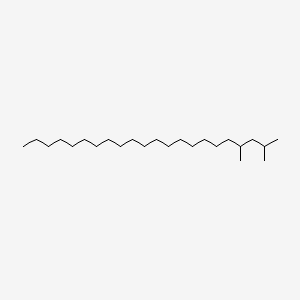
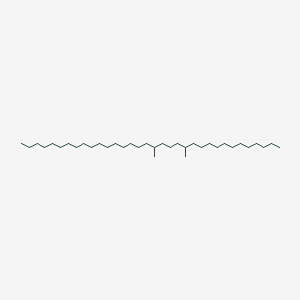
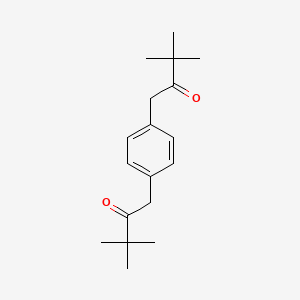

![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
